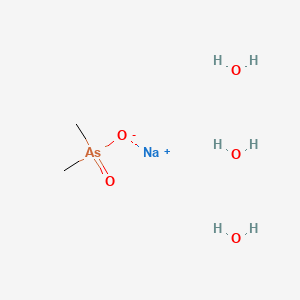

Sodium cacodylate trihydrate

Description

Propriétés

Numéro CAS |

6131-99-3 |

|---|---|

Formule moléculaire |

C2H9AsNaO3 |

Poids moléculaire |

179.00 g/mol |

Nom IUPAC |

sodium;dimethylarsinate;trihydrate |

InChI |

InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2 |

Clé InChI |

IQQQKXANTROEHA-UHFFFAOYSA-N |

SMILES |

C[As](=O)(C)[O-].O.O.O.[Na+] |

SMILES canonique |

C[As](=O)(C)O.O.[Na] |

Description physique |

Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Sodium Cacodylate Trihydrate in Electron Microscopy: A Technical Guide

For researchers, scientists, and drug development professionals, achieving high-fidelity ultrastructural preservation is paramount in electron microscopy (EM). The choice of buffer is a critical, yet often overlooked, determinant of success. This in-depth technical guide elucidates the integral role of sodium cacodylate trihydrate as a buffering agent in EM, providing a comprehensive overview of its chemical properties, advantages, and detailed protocols for its application.

This compound, an organoarsenic compound, has long been a cornerstone of biological sample preparation for both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2][3] Its primary function is to maintain a stable physiological pH during the fixation process, a crucial step for preserving the intricate ultrastructure of cells and tissues.[2][4][5] The reaction between cellular proteins and aldehyde fixatives, such as glutaraldehyde (B144438) and formaldehyde, results in the release of protons, leading to a significant drop in pH that can introduce artifacts.[6] Sodium cacodylate buffer effectively counteracts this acidification, ensuring the integrity of cellular components.[2]

Superiority over Phosphate (B84403) Buffers: A Matter of Compatibility

While phosphate buffers are widely used in biological research due to their physiological compatibility and non-toxic nature, they present a significant drawback in the context of electron microscopy.[5][7] Phosphate ions readily react with cations, particularly calcium (Ca²⁺), to form insoluble precipitates.[5][7] This is problematic as calcium is often intentionally added to fixative solutions to enhance membrane preservation and stabilize cellular structures. The resulting precipitates can obscure ultrastructural details, leading to misinterpretation of the electron micrographs.[7]

Sodium cacodylate buffer circumvents this issue entirely. It does not form precipitates with calcium or other divalent cations, making it the buffer of choice when the preservation of delicate, calcium-dependent structures is critical.[5][7] Furthermore, unlike amine-containing buffers such as Tris, sodium cacodylate does not react with aldehyde fixatives, ensuring the stability and efficacy of the fixation solution.[1][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of sodium cacodylate buffer in electron microscopy.

| Parameter | Value | Notes |

| Chemical Formula | (CH₃)₂AsO₂Na·3H₂O | |

| Molecular Weight | 214.03 g/mol | |

| Effective pH Range | 5.0 - 7.4 | [1] |

| pKa | 6.27 | [2] |

| Typical Working Concentration | 0.1 M | [7][9][10] |

| Typical Working pH | 7.2 - 7.4 | [7][9][10] |

| Osmolarity (0.1 M solution) | ~200 mOsmol/L | Can be adjusted with sucrose (B13894) or salts. |

| Storage of Stock Solution (0.2 M) | 2-3 months at 0-5°C | [7] |

Experimental Protocols

Preparation of 0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

Materials:

-

This compound ((CH₃)₂AsO₂Na·3H₂O)

-

Distilled or deionized water (dH₂O)

-

0.1 N Hydrochloric acid (HCl)

-

pH meter

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 42.8 g of this compound and dissolve it in approximately 800 mL of dH₂O in a 1 L volumetric flask.

-

Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.

-

Calibrate the pH meter.

-

Carefully adjust the pH of the solution to 7.4 by adding 0.1 N HCl dropwise while continuously monitoring the pH.

-

Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.

-

Store the 0.2 M stock solution in a well-sealed container at 4°C.

Preparation of 0.1 M Sodium Cacodylate Buffer (Working Solution)

To prepare a 0.1 M working solution, dilute the 0.2 M stock solution 1:1 with dH₂O. For example, to make 100 mL of 0.1 M buffer, mix 50 mL of 0.2 M sodium cacodylate stock solution with 50 mL of dH₂O.[7]

Protocol for Primary Fixation of Tissues for TEM

Materials:

-

Freshly dissected tissue (no larger than 1 mm³)

-

2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate Buffer (pH 7.4)

-

0.1 M Sodium Cacodylate Buffer (pH 7.4) for rinsing

Procedure:

-

Immediately immerse the tissue samples in the primary fixative solution (2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer).

-

Fix for 1-2 hours at room temperature or overnight at 4°C.[10]

-

After primary fixation, decant the fixative and rinse the samples three times with 0.1 M sodium cacodylate buffer for 10 minutes each rinse.[10]

-

The samples are now ready for post-fixation with osmium tetroxide.

Protocol for Sample Preparation for SEM

Materials:

-

Cells grown on coverslips or tissue samples

-

Primary fixative: 2.5% Glutaraldehyde and 2.5% Paraformaldehyde in 0.1 M Sodium Cacodylate Buffer (pH 7.4)[10]

-

0.1 M Sodium Cacodylate Buffer (pH 7.4) for rinsing

-

1% Osmium Tetroxide in dH₂O for post-fixation

Procedure:

-

Fix the samples in the primary fixative for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Rinse the samples three times for 10 minutes each with 0.1 M sodium cacodylate buffer.[10]

-

Post-fix the samples in 1% osmium tetroxide for 1-2 hours.[10]

-

Rinse the samples three times for 5 minutes each with dH₂O.[10]

-

Proceed with dehydration in a graded ethanol (B145695) series.

Visualizing the Workflow

The following diagrams illustrate the general workflow for sample preparation in electron microscopy, highlighting the stages where sodium cacodylate buffer is utilized.

References

- 1. em-grade.com [em-grade.com]

- 2. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 3. researchgate.net [researchgate.net]

- 4. emsdiasum.com [emsdiasum.com]

- 5. scienceservices.eu [scienceservices.eu]

- 6. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 7. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. em-grade.com [em-grade.com]

- 9. emunit.hku.hk [emunit.hku.hk]

- 10. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

Sodium Cacodylate Trihydrate Buffer: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of sodium cacodylate trihydrate buffer, a versatile and widely used buffering agent in scientific research, particularly in electron microscopy, protein crystallization, and studies involving biological macromolecules. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the buffer's properties, preparation, and stability.

Introduction

Sodium cacodylate, the sodium salt of cacodylic acid (dimethylarsinic acid), is an organoarsenic compound valued for its buffering capacity in the physiological pH range. Its ability to maintain a stable pH is crucial for preserving the structural integrity of biological samples during fixation and other experimental procedures. A key advantage of sodium cacodylate buffer is its lack of reactivity with aldehydes, such as glutaraldehyde, which are common fixatives in electron microscopy. This contrasts with amine-containing buffers like Tris, which can react with these fixatives and compromise experimental outcomes. Furthermore, it is a suitable alternative to phosphate (B84403) buffers, as it avoids the precipitation of phosphates with cations like calcium.

Physicochemical Properties

This compound is a white, crystalline solid that is highly soluble in water. The key properties of the buffer are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆AsNaO₂ · 3H₂O | |

| Molecular Weight | 214.03 g/mol | |

| pKa of Cacodylic Acid (at 25 °C) | 6.25 - 6.3 | |

| Effective Buffering pH Range | 5.0 - 7.4 |

Buffer pH Range and Performance

The effective buffering range of this compound is between pH 5.0 and 7.4, making it suitable for a wide array of biological experiments that require a stable pH within this range. The buffering capacity is centered around the pKa of cacodylic acid, which is approximately 6.27.

Effect of Temperature on pH

Stability

Storage and Shelf Life

Proper storage is crucial for maintaining the integrity of the sodium cacodylate buffer. Stock solutions should be stored refrigerated at 4°C. Under these conditions, a 0.1 M sodium cacodylate buffer solution is reported to be stable for 2-3 months. Commercially prepared, premixed fixative solutions containing sodium cacodylate buffer are intended for immediate use to ensure maximum efficacy.

Chemical Stability and Degradation

Sodium cacodylate is a stable compound under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases. Detailed information on the specific degradation pathways and products of sodium cacodylate in aqueous buffer solutions over long-term storage is not extensively documented in publicly available literature. It is important to be aware of the potential for microbial growth in buffer solutions, especially if they are not prepared under sterile conditions or stored for extended periods.

Experimental Protocols

Preparation of Sodium Cacodylate Buffer

The following protocol describes the preparation of a 0.2 M sodium cacodylate stock solution, which can then be diluted and pH-adjusted for various applications.

Materials:

-

This compound (MW = 214.03 g/mol )

-

Deionized Water (dH₂O)

-

Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

To prepare a 0.2 M stock solution, dissolve 42.8 g of this compound in approximately 800 mL of deionized water.

-

Stir the solution until the sodium cacodylate is completely dissolved.

-

Adjust the pH to the desired value using HCl to lower the pH or NaOH to raise it.

-

Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Sterilize the buffer solution by filtration through a 0.22 µm filter if necessary for the intended application.

-

Store the buffer at 4°C.

The following table provides the approximate volumes of 0.2 M HCl needed to adjust the pH of a 0.2 M sodium cacodylate solution to a final concentration of 0.05 M.

| Desired pH | Volume of 0.2 M HCl per 100 mL of 0.2 M Sodium Cacodylate Stock (mL) |

| 5.0 | 94.0 |

| 5.2 | 90.0 |

| 5.4 | 86.0 |

| 5.6 | 78.4 |

| 5.8 | 69.0 |

| 6.0 | 57.0 |

| 6.2 | 45.0 |

| 6.4 | 33.0 |

| 6.6 | 23.6 |

| 6.8 | 16.4 |

| 7.0 | 10.8 |

| 7.2 | 7.2 |

| 7.4 | 4.6 |

Source: Adapted from Dawes, 1971, as cited in

General Protocol for Determining Buffer pKa and its Temperature Dependence

While a specific protocol for sodium cacodylate is not detailed, the following general methodology can be applied to characterize the pKa and its temperature dependence for any buffer.

Materials:

-

Buffer of interest (e.g., Sodium Cacodylate)

-

Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions of known concentration

-

Temperature-controlled water bath or jacketed beaker

-

Calibrated pH meter with a temperature probe

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of the buffer at a known concentration.

-

Place the buffer solution in the temperature-controlled vessel and allow it to equilibrate to the desired temperature.

-

Titrate the buffer solution with the standardized strong acid or base, recording the pH after each incremental addition of the titrant.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the buffer has been neutralized (the midpoint of the steepest part of the titration curve).

-

Repeat this procedure at several different temperatures to determine the temperature dependence of the pKa.

-

The temperature coefficient (d(pKa)/dT) can be calculated from the slope of a plot of pKa versus temperature.

Visualizations

The Dual Nature of Sodium Cacodylate Trihydrate: A Technical Guide to its Application as a Biological Buffer

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Properties and Applications of Sodium Cacodylate Trihydrate as a Biological Buffer.

This compound, a crystalline organic arsenic compound, has long been a staple in the biological sciences, prized for its efficacy as a buffering agent in a variety of experimental contexts. This in-depth technical guide provides a detailed overview of its chemical properties, outlines established experimental protocols for its use, and explores its broader implications for cellular processes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals employing or considering the use of this versatile buffer.

Core Chemical and Physical Properties

This compound's utility as a biological buffer is grounded in its specific physicochemical characteristics. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂H₆AsNaO₂·3H₂O | [1][2] |

| Molecular Weight | 214.03 g/mol | [1][2] |

| pKa (25 °C) | 6.27 | [2] |

| Effective Buffering Range (pH) | 5.1 - 7.4 | [2] |

| Solubility in Water | 100 mg/mL (clear, colorless solution) | [2] |

| Appearance | White crystalline or granular solid | [3] |

| pH of Aqueous Solution | Approximately 8-9 | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide established protocols for the preparation and application of sodium cacodylate buffers in key biological research areas.

General Preparation of Sodium Cacodylate Buffer

A common stock solution for many applications is a 0.2 M sodium cacodylate buffer. The pH is then adjusted for the specific experimental need.

Materials:

-

This compound (MW: 214.03 g/mol )

-

Deionized Water (dH₂O)

-

Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

Volumetric flask

-

pH meter

Procedure:

-

To prepare a 0.2 M stock solution, dissolve 42.8 g of this compound in approximately 800 mL of dH₂O.

-

Once fully dissolved, adjust the pH to the desired value using HCl or NaOH.

-

Bring the final volume to 1 L with dH₂O.

-

Sterilize by filtration if necessary and store at 4°C.

Buffer Preparation for Electron Microscopy

Sodium cacodylate is a preferred buffer for electron microscopy as it does not precipitate with many of the heavy metal stains used.

Procedure:

-

Prepare a 0.2 M sodium cacodylate buffer stock solution as described above.

-

For a working solution of 0.1 M, dilute the stock solution 1:1 with dH₂O.

-

Adjust the pH to between 7.2 and 7.4, which is optimal for preserving cellular ultrastructure.

Application in Protein Crystallization

Due to its structural similarity to phosphate, sodium cacodylate can act as a precipitant in protein crystallization experiments.

Example Crystallization Buffer:

-

18% PEG 4000

-

10 mM MgCl₂

-

100 mM Sodium Cacodylate, pH 7.0

Procedure:

-

Concentrate the purified protein to 20 mg/mL in a buffer containing 10 mM MgCl₂ and 100 mM sodium cacodylate, pH 7.0.

-

In a hanging drop vapor diffusion setup, mix 2 µL of the protein solution with 2 µL of the crystallization buffer.

-

Equilibrate this drop against a 1 mL reservoir of the crystallization buffer.

-

Crystals are then cryoprotected using a solution containing 25% ethylene (B1197577) glycol before X-ray diffraction analysis.

Use in DNA Condensation Studies with Polyamines

Sodium cacodylate buffer provides a stable pH environment for studying the condensation of DNA by polyamines.

Procedure:

-

Prepare a 10 mM sodium cacodylate buffer.

-

The condensation of λ-DNA can be initiated by the addition of spermine (B22157) or its homologues.

-

The efficacy of condensation can be quantified by determining the EC₅₀ value (the concentration of polyamine required for 50% condensation) using static and dynamic light scattering techniques.[5][6][7]

Protocol for DNA Melting Studies

The thermal stability of DNA can be assessed using UV spectrophotometry in the presence of a sodium cacodylate buffer.

Buffer Composition:

-

10 mM Sodium Cacodylate

-

300 mM NaCl

-

0.1 mM Na₂EDTA

-

Adjust pH to 6.00 ± 0.01

Procedure:

-

Prepare solutions of DNA and any interacting ligands in the specified buffer.

-

Use a UV/Visible spectrophotometer with a Peltier temperature controller to monitor the absorbance at 260 nm as the temperature is increased, typically from 40 to 95 °C at a rate of 1 °C/min.

-

The melting temperature (Tm) is determined from the resulting absorbance versus temperature curve.

Application in DNA Triplex Formation

Sodium cacodylate buffer is utilized to maintain the slightly acidic pH often required for the formation of certain DNA triplex structures.

Procedure:

-

Dissolve the DNA oligonucleotides (e.g., poly(dA)•poly(dT) duplex and poly(dT)) in a buffer containing 10 mM sodium cacodylate (pH 6.8), 150 mM KCl, and 0.5 mM EDTA.

-

To facilitate triplex formation, the mixture is heated to 90°C for 10 minutes, followed by slow cooling to room temperature and subsequent incubation at 4°C for 12 hours.

Protocol for Ribozyme Folding Analysis (UV Melting)

The thermal stability and folding of ribozymes can be analyzed in a sodium cacodylate buffer.

Procedure:

-

Incubate a 0.5 µM solution of the ribozyme at 95°C for 2 minutes in 10 mM sodium cacodylate buffer (pH 7.0).

-

Allow the ribozyme to refold in the presence or absence of crowding agents and 1 mM MgCl₂ by heating to 55°C for 10 minutes, followed by cooling to room temperature for 10 minutes.[8][9]

-

The thermal stability can then be assessed using UV melting analysis as described for DNA melting studies.

Logical and Experimental Workflows

To visualize the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for sodium cacodylate buffer preparation and its primary applications.

Caption: Experimental workflows for DNA studies using sodium cacodylate buffer.

Cellular Effects and Signaling Implications

While an effective buffer, it is critical for researchers to recognize that sodium cacodylate is an organic arsenic compound. In vivo, it is metabolized to produce inorganic, trivalent arsenic, which is known to be cytotoxic and genotoxic.[1][2] Exposure to arsenic compounds can trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death). Although sodium cacodylate's primary role in vitro is to maintain pH, its potential to influence cellular signaling pathways, particularly in cell-based assays, should not be overlooked. The diagram below illustrates a simplified, representative pathway of arsenic-induced apoptosis.

Caption: Simplified pathway of arsenic-induced apoptosis, relevant to sodium cacodylate's metabolic fate.

Safety and Handling

Sodium cacodylate is toxic if swallowed or inhaled and is a suspected carcinogen.[3] It is imperative that appropriate personal protective equipment, including gloves, lab coats, and eye protection, be worn at all times when handling this compound. All work with solid sodium cacodylate and concentrated solutions should be performed in a chemical fume hood. Waste should be disposed of in accordance with institutional and national regulations for hazardous materials.

Conclusion

This compound remains a valuable tool in the researcher's arsenal, offering robust buffering capacity in a pH range relevant to many biological systems. Its compatibility with techniques like electron microscopy and its utility in nucleic acid and protein studies underscore its versatility. However, its toxicological profile necessitates careful handling and an awareness of its potential to influence cellular processes beyond simple pH maintenance. This guide provides the foundational knowledge and practical protocols to enable researchers to utilize this compound safely and effectively in their pursuit of scientific discovery.

References

- 1. This compound [himedialabs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. SODIUM CACODYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNA condensation by polyamines: a laser light scattering study of structural effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Crowding Facilitates Ribozyme-Catalyzed RNA Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purity Standards of Sodium Cacodylate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity standards for sodium cacodylate trihydrate ((CH₃)₂AsO₂Na·3H₂O). The information presented herein is intended for use by professionals in research, scientific, and drug development fields.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of cacodylic acid, followed by its neutralization to form the sodium salt, and subsequent crystallization as the trihydrate.

Step 1: Synthesis of Cacodylic Acid ((CH₃)₂AsO₂H)

The historical synthesis of cacodylic acid involves the reaction of arsenic trioxide (As₂O₃) with potassium acetate (B1210297) (CH₃COOK) to produce what was known as "Cadet's fuming liquid"[1][2]. This mixture, primarily containing cacodyl (B8556844) oxide ([(CH₃)₂As]₂O), is then oxidized to yield cacodylic acid[3][4].

Experimental Protocol: Synthesis of Cacodylic Acid

Materials:

-

Arsenic trioxide (As₂O₃)

-

Potassium acetate (CH₃COOK), anhydrous

-

Mercuric oxide (HgO) or another suitable oxidizing agent

-

Hydrochloric acid (HCl), concentrated

-

Zinc (Zn) dust (for potential reduction side-reactions, handle with care)

-

Ethanol

-

Diatomaceous earth

Procedure:

-

Preparation of Cadet's Fuming Liquid:

-

In a retort fitted with a condenser and a collection flask, thoroughly mix equal parts by weight of arsenic trioxide and anhydrous potassium acetate[3].

-

Heat the mixture gradually to red heat. A red-brown oily liquid, Cadet's fuming liquid, will distill over. This process should be conducted in a well-ventilated fume hood with extreme caution due to the highly toxic and spontaneously flammable nature of the distillate.

-

-

Oxidation to Cacodylic Acid:

-

The crude cacodyl oxide from Cadet's liquid is transferred to a reaction vessel.

-

An aqueous suspension of mercuric oxide is slowly added to the cacodyl oxide with vigorous stirring[3]. The reaction is highly exothermic and should be controlled by external cooling.

-

The reaction mixture is stirred until the exothermic reaction subsides. The elemental mercury that forms is a dense liquid at the bottom of the flask.

-

The mixture is then filtered through a bed of diatomaceous earth to remove the precipitated mercury and any other solid impurities.

-

-

Isolation and Purification of Cacodylic Acid:

-

The filtrate is concentrated by evaporation under reduced pressure to yield crude cacodylic acid crystals.

-

The crude acid is purified by recrystallization from hot ethanol[3]. The hot, saturated ethanolic solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified crystals of cacodylic acid are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

-

Step 2: Synthesis of this compound

This compound is prepared by the neutralization of cacodylic acid with a sodium base, followed by crystallization from an aqueous or aqueous-ethanolic solution[1][5][6].

Experimental Protocol: Synthesis and Purification of this compound

Materials:

-

Cacodylic acid ((CH₃)₂AsO₂H)

-

Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Neutralization:

-

Dissolve a known quantity of purified cacodylic acid in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of a concentrated solution of sodium hydroxide or sodium carbonate with continuous stirring. The reaction is exothermic and may require cooling.

-

Monitor the pH of the solution. The addition of the base is complete when the pH of the solution is neutral to slightly alkaline (pH 7.0-8.0).

-

-

Crystallization of the Trihydrate:

-

Concentrate the resulting sodium cacodylate solution by gentle heating or under reduced pressure until signs of crystallization appear.

-

For recrystallization, dissolve the crude sodium cacodylate in a minimal amount of hot water or a hot ethanol-water mixture[7].

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals of the trihydrate.

-

Further cool the solution in an ice bath to maximize the yield of the crystalline product.

-

-

Isolation and Drying:

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol-water mixture to remove any soluble impurities.

-

Dry the crystals at a temperature below 60°C to prevent the loss of water of hydration. The trihydrate loses its water of hydration at temperatures above 60°C and becomes anhydrous at 120°C.

-

Purity Standards for this compound

While there are no specific monographs for this compound in the major pharmacopeias (USP, EP, JP), a high-purity reagent grade product should conform to the specifications outlined in the table below, which are compiled from typical supplier certificates of analysis[5][8][9][10][11][12][13].

| Parameter | Specification |

| Appearance | White crystalline powder or granules |

| Assay | ≥ 98.0% |

| pH (5% solution) | 7.8 - 9.0 |

| Loss on Drying | 24.0 - 27.0% |

| Chloride (Cl) | ≤ 0.005% |

| Sulfate (B86663) (SO₄) | ≤ 0.015% |

| Inorganic Arsenic | ≤ 0.005% |

Experimental Protocols for Quality Control

The following are detailed experimental protocols for the key quality control tests for this compound.

Assay by Acid-Base Titration

This method determines the purity of sodium cacodylate by titrating it as a weak base with a standardized strong acid.

Experimental Protocol:

Reagents:

-

This compound sample

-

Standardized 0.1 M Hydrochloric acid (HCl)

-

Bromocresol green indicator solution

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water.

-

Add 2-3 drops of bromocresol green indicator to the solution.

-

Titrate the solution with standardized 0.1 M HCl until the color changes from blue to green, indicating the endpoint.

-

Record the volume of HCl used.

-

Calculate the percentage assay of this compound.

Determination of Chloride by Potentiometric Titration

This method is used to quantify the chloride impurity in the sample.

Experimental Protocol:

Reagents:

-

This compound sample

-

Standardized 0.01 M Silver nitrate (B79036) (AgNO₃) solution

-

Nitric acid (HNO₃), concentrated

-

Deionized water

Apparatus:

-

Potentiometer with a silver indicator electrode and a suitable reference electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Accurately weigh approximately 2 g of the sample and dissolve it in 100 mL of deionized water.

-

Acidify the solution with a few drops of concentrated nitric acid.

-

Immerse the electrodes in the solution and start stirring.

-

Titrate with standardized 0.01 M AgNO₃ solution, recording the potential (in mV) after each addition.

-

The endpoint is determined from the point of maximum inflection on the titration curve.

-

Calculate the chloride content in the sample.

Determination of Sulfate by Turbidimetry

This method is based on the formation of a barium sulfate suspension, the turbidity of which is proportional to the sulfate concentration[8][14][15][16][17][18].

Experimental Protocol:

Reagents:

-

This compound sample

-

Conditioning reagent (a mixture of glycerol, hydrochloric acid, alcohol, and sodium chloride)

-

Barium chloride (BaCl₂), crystals

-

Standard sulfate solution (e.g., from K₂SO₄)

-

Deionized water

Apparatus:

-

Spectrophotometer or nephelometer

-

Magnetic stirrer

Procedure:

-

Prepare a series of standard sulfate solutions of known concentrations.

-

Accurately weigh a suitable amount of the sample and dissolve it in deionized water.

-

To a specific volume of the sample solution (and each standard), add the conditioning reagent and mix.

-

While stirring, add a measured amount of barium chloride crystals and stir for a fixed period (e.g., 1 minute).

-

Measure the turbidity of the suspension at a specific wavelength (e.g., 420 nm) after a set time.

-

Construct a calibration curve from the standards and determine the sulfate concentration in the sample.

Determination of Inorganic Arsenic by IC-ICP-MS

This is a highly sensitive and specific method for the quantification of inorganic arsenic species (arsenite and arsenate)[19][20][21][22][23][24].

Experimental Protocol:

Apparatus:

-

Ion Chromatograph (IC) system with an anion-exchange column

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Reagents:

-

This compound sample

-

Deionized water

-

Mobile phase (e.g., ammonium (B1175870) carbonate buffer)

-

Standard solutions of arsenite (As(III)) and arsenate (As(V))

Procedure:

-

Prepare a solution of the this compound sample in deionized water.

-

Inject a known volume of the sample solution into the IC system.

-

The arsenic species are separated on the anion-exchange column.

-

The eluent from the IC is introduced into the ICP-MS.

-

The ICP-MS detects and quantifies the arsenic species based on their mass-to-charge ratio.

-

Quantify the inorganic arsenic species by comparing the peak areas to those of the standard solutions.

Visualizations

Caption: Synthesis pathway of this compound.

Caption: Quality control workflow for this compound.

References

- 1. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]

- 2. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cacodyl oxide - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. NEMI Method Summary - 375.4 [nemi.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. This compound - PCCA [pccarx.com]

- 12. CAS-6131-99-3, Sodium Cacodylate Manufacturers, Suppliers & Exporters in India | 030118 [cdhfinechemical.com]

- 13. polysciences.com [polysciences.com]

- 14. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 15. metrohm.com [metrohm.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. metrohm.com [metrohm.com]

- 21. Applying ICP-MS to Speciation and Quantitative Analysis of Arsenic in Foodstuffs and Beverages | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. metrohmsiam.com [metrohmsiam.com]

- 24. wwwn.cdc.gov [wwwn.cdc.gov]

The Unsung Workhorse: A Technical Guide to Sodium Cacodylate as a Buffering Agent

For Immediate Release

[City, State] – December 21, 2025 – In the intricate world of biological research and pharmaceutical development, the precise control of pH is not merely a technical detail but a cornerstone of experimental validity and success. Among the myriad of buffering agents available, sodium cacodylate has long held a vital, if sometimes overlooked, role. This in-depth technical guide provides a comprehensive overview of the function of sodium cacodylate as a buffering agent, tailored for researchers, scientists, and drug development professionals.

Core Principles of Sodium Cacodylate Buffering

Sodium cacodylate, the sodium salt of cacodylic acid (dimethylarsinic acid), is an organoarsenic compound renowned for its efficacy as a biological buffer. Its utility stems from its pKa of 6.27, which confers a good buffering capacity within a physiologically relevant pH range of 5.0 to 7.4.[1] This makes it a versatile tool for a wide array of biochemical and molecular biology applications.

The buffering mechanism of sodium cacodylate relies on the equilibrium between its conjugate acid (cacodylic acid) and its conjugate base (the cacodylate ion). In solution, these two species coexist and are capable of neutralizing both added acid and base, thereby resisting significant fluctuations in pH.

When an acid (H⁺) is introduced, the cacodylate ion acts as a proton acceptor: (CH₃)₂AsO₂⁻ + H⁺ ⇌ (CH₃)₂AsO₂H

Conversely, when a base (OH⁻) is added, cacodylic acid donates a proton to neutralize it: (CH₃)₂AsO₂H + OH⁻ ⇌ (CH₃)₂AsO₂⁻ + H₂O

This equilibrium ensures a stable pH environment, which is critical for maintaining the native conformation and activity of biological macromolecules such as proteins and nucleic acids.

Quantitative Data and Comparative Analysis

While qualitative descriptions of a buffer's performance are useful, quantitative data is essential for informed selection in experimental design. The buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.

Table 1: Comparison of Common Biological Buffers

| Buffer | pKa (at 25°C) | Effective pH Range | Notes |

| Sodium Cacodylate | 6.27 | 5.0 - 7.4 | Does not react with aldehydes; contains arsenic.[1] |

| Phosphate (B84403) (Sørensen's) | 7.20 | 5.8 - 8.0 | Physiologically common; can precipitate with divalent cations.[1] |

| Tris | 8.06 | 7.0 - 9.0 | Amine group can react with aldehydes.[1] |

| HEPES | 7.55 | 6.8 - 8.2 | "Good's" buffer; generally non-reactive. |

| MES | 6.15 | 5.5 - 6.7 | "Good's" buffer; useful for lower pH ranges. |

Note: The buffering capacity is maximal at the pKa and decreases as the pH deviates from the pKa.

Applications in Research and Drug Development

Sodium cacodylate's unique properties make it an invaluable tool in several key areas of research and development.

Electron Microscopy

Sodium cacodylate is a cornerstone of sample preparation for electron microscopy (EM).[2] Its primary advantage over phosphate buffers is that it does not precipitate in the presence of uranyl acetate, a common staining agent in EM.[1] Furthermore, unlike amine-containing buffers such as Tris, it does not react with aldehyde fixatives like glutaraldehyde (B144438) and paraformaldehyde, ensuring the preservation of cellular ultrastructure.[3]

References

Sodium Cacodylate Trihydrate: A Comprehensive Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the applications of sodium cacodylate trihydrate in molecular biology, with a focus on its use as a critical buffering agent in electron microscopy and protein crystallization. Detailed experimental protocols, quantitative data, and safety precautions are presented to assist researchers in leveraging this versatile compound in their work.

Introduction

This compound, the sodium salt of cacodylic acid, is an organoarsenic compound widely utilized in biological research. Its primary function is as a buffering agent, effective in the pH range of 5.0 to 7.4.[1] Its utility in molecular biology stems from its stability and its compatibility with certain experimental conditions where other common buffers, such as phosphate (B84403), may interfere.[2] Notably, it does not react with aldehyde fixatives, a crucial property for sample preparation in electron microscopy.[3] However, due to its arsenic content, sodium cacodylate is toxic and requires careful handling and disposal.[4][5][6]

Core Applications in Molecular Biology

The principal applications of this compound in molecular biology are centered around its buffering capacity in sensitive techniques that require precise pH control and the absence of interfering ions.

Electron Microscopy (EM)

Sodium cacodylate buffer is a preferred choice for sample preparation in both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[7][8] Its key advantage over phosphate buffers is the prevention of microprecipitation, which can occur when residual phosphate reacts with subsequent staining agents like uranyl acetate.[2] This ensures cleaner ultrastructural preservation, which is critical for high-resolution imaging.[2] Experienced users have noted that it can help in preserving cell membranes effectively.[2]

Protein Crystallization

In the field of structural biology, sodium cacodylate is employed as a component of crystallization screens and as a buffer in the crystallization of proteins for X-ray crystallography.[9][10] Its structural similarity to phosphate allows it to sometimes act as a phosphate mimic, which can be advantageous or disadvantageous depending on the protein of interest.[11] It is often used in hanging drop and sitting drop vapor diffusion methods to obtain high-quality protein crystals.[9]

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in molecular biology applications.

| Parameter | Value | Reference |

| Effective pH Range | 5.0 - 7.4 | [1] |

| pKa (at 25 °C) | 6.27 | [1] |

| Molecular Formula | C₂H₆AsNaO₂·3H₂O | [10] |

| Molecular Weight | 214.03 g/mol | [10] |

| Solubility in Water | Soluble | [12] |

Table 1: Physicochemical Properties of this compound

| Application | Typical Concentration | Typical pH | Reference |

| Electron Microscopy (Fixation) | 0.05 M - 0.1 M | 7.2 - 7.4 | [7][8][13] |

| Electron Microscopy (Washing) | 0.1 M | 7.4 | [7][13] |

| Protein Crystallization | 50 mM - 100 mM | 6.0 - 7.0 | [9][10] |

Table 2: Typical Working Concentrations and pH for Key Applications

Experimental Protocols

Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

This protocol describes the preparation of a 0.1 M sodium cacodylate buffer, a common stock solution for electron microscopy.

Materials:

-

This compound (MW: 214.03 g/mol )

-

Distilled or deionized water

-

Hydrochloric acid (HCl), 0.2 M

-

pH meter

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare 0.2 M Sodium Cacodylate Stock Solution: Dissolve 4.28 g of this compound in approximately 80 mL of distilled water in a beaker with a magnetic stir bar.[14]

-

Adjust pH: Place the beaker on a magnetic stirrer and slowly add 0.2 M HCl while monitoring the pH with a calibrated pH meter. Continue adding HCl until the pH reaches 7.4.[15]

-

Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with distilled water.

-

Dilution to 0.1 M: To obtain a 0.1 M working solution, dilute the 0.2 M stock solution 1:1 with distilled water. For example, mix 50 mL of the 0.2 M stock with 50 mL of distilled water.[16]

-

Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter if required for your application. Store the buffer at 4°C.

Sample Preparation for Scanning Electron Microscopy (SEM)

This protocol provides a general workflow for the fixation and dehydration of biological samples for SEM using a sodium cacodylate buffer.

Materials:

-

Primary Fixative: 2.5% Glutaraldehyde and 2.5% Paraformaldehyde in 0.1 M Sodium Cacodylate Buffer (pH 7.4)[7]

-

Wash Buffer: 0.1 M Sodium Cacodylate Buffer (pH 7.4)[7]

-

Post-Fixative: 1% Osmium Tetroxide in distilled water[7]

-

Graded ethanol (B145695) series (50%, 70%, 95%, 100%)

-

Critical point dryer or chemical drying agent (e.g., HMDS)

-

SEM stubs and adhesive

Procedure:

-

Primary Fixation: Immerse the sample in the primary fixative for 1-2 hours at room temperature or overnight at 4°C.[7] The sample size should be small (e.g., 1 mm³) to ensure proper penetration of the fixative.[13]

-

Washing: Rinse the sample three times for 10 minutes each with 0.1 M sodium cacodylate buffer.[7]

-

Post-Fixation: Immerse the sample in 1% osmium tetroxide for 1-2 hours at room temperature in a fume hood.[7]

-

Rinsing: Rinse the sample three times for 5 minutes each with distilled water.[7]

-

Dehydration: Dehydrate the sample through a graded ethanol series: 50% (5 min), 70% (5 min), 95% (5 min), and 100% (2 x 10 min).[7]

-

Drying: Critically point dry the sample or use a chemical drying method.

-

Mounting and Coating: Mount the dried sample onto an SEM stub and sputter-coat with a conductive metal (e.g., gold-palladium).

Protein Crystallization using Hanging Drop Vapor Diffusion

This protocol outlines a general procedure for setting up a protein crystallization experiment using sodium cacodylate buffer.

Materials:

-

Purified protein solution (e.g., 10-20 mg/mL in a low-salt buffer)

-

Crystallization solution: e.g., 18% PEG 4000, 10 mM MgCl₂, 100 mM Sodium Cacodylate (pH 7.0)[9]

-

Hanging drop crystallization plates and siliconized cover slips

-

Micropipettes and tips

Procedure:

-

Prepare the Reservoir: Pipette 500 µL to 1 mL of the crystallization solution into the reservoir of the crystallization plate well.

-

Prepare the Drop: On a siliconized cover slip, mix 1-2 µL of the protein solution with 1-2 µL of the crystallization solution.[9]

-

Seal the Well: Invert the cover slip and place it over the reservoir, sealing the well with grease to create a closed system.

-

Incubation: Incubate the plate in a stable temperature environment and monitor for crystal growth over several days to weeks.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

References

- 1. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 2. researchgate.net [researchgate.net]

- 3. em-grade.com [em-grade.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tedpella.com [tedpella.com]

- 7. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 8. ojs.srce.hr [ojs.srce.hr]

- 9. 2.2. Crystallization [bio-protocol.org]

- 10. Protein crystallization [bio-protocol.org]

- 11. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]

- 12. On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emunit.hku.hk [emunit.hku.hk]

- 14. Conventional Specimen Preparation Techniques for Transmission Electron Microscopy of Cultured Cells | Radiology Key [radiologykey.com]

- 15. An Immunolabeling Technique to Visualize the Subcellular Localization of Proteins [jove.com]

- 16. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Sodium Cacodylate Trihydrate in the Laboratory

Abstract: This technical guide provides a comprehensive overview of the essential safety precautions for handling sodium cacodylate trihydrate in a research and development environment. Due to its arsenic content, this compound presents significant health risks, including acute toxicity and carcinogenicity.[1][2][3] This document outlines the necessary engineering controls, personal protective equipment (PPE), safe handling and storage protocols, emergency procedures, and waste disposal requirements to ensure the safety of laboratory personnel. All procedures are based on established safety data sheets and laboratory safety guidelines.

Hazard Identification and Toxicology

This compound (CAS No. 6131-99-3) is a white, solid organic arsenic compound.[4] It is toxic if swallowed or inhaled and is a suspected human carcinogen.[1][2][3][5] Chronic exposure to arsenic-containing compounds can lead to a range of health issues, including skin lesions, kidney damage, and chest pains.[4] The compound is also very toxic to aquatic life with long-lasting effects.[1][5][6]

GHS Classification

Toxicological Data

The following table summarizes key quantitative toxicity and exposure limit data for this compound. Researchers must strive to keep exposure as low as reasonably practicable.[7]

| Data Point | Value | Species | Reference |

| LD50 (Oral) | 4 mg/kg | Mouse | [8] |

| LD50 (Oral) | 2000 - 2600 mg/kg | Rat | [8] |

| LC50 (Inhalation) | 5.12 mg/L / 4h | Rat | [8] |

| OSHA PEL (Permissible Exposure Limit) | 0.01 mg/m³ TWA (as Arsenic) | Human | [4] |

| EPA Hazardous Waste Number | D004 | N/A | [9] |

| TCLP Regulatory Level | 5.0 mg/L | N/A | [9] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][5][10][11][12]

-

Designated Area: A specific area of the lab must be designated for work with arsenic compounds.[9][10][12] This area should be clearly marked with warning signs indicating a cancer hazard.[9][12]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the work area.[10][12]

Personal Protective Equipment (PPE)

PPE must be worn at all times when handling this compound. The following table outlines the minimum requirements.

| Task | Required PPE |

| Handling Solid Compound (Weighing, etc.) | Full-face respirator with appropriate cartridges, lab coat, chemical splash goggles, and nitrile gloves.[9][12] |

| Handling Dilute Solutions | Lab coat, safety glasses with side shields or chemical splash goggles, and nitrile gloves.[9][10] |

| Cleaning Spills | Self-contained breathing apparatus (if necessary), chemically resistant gloves (nitrile), lab coat or apron, and safety goggles.[11][12] |

Note: Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste immediately after use.[1][12][13]

Safe Handling Workflow and Storage Protocols

Adherence to strict protocols is critical for preventing contamination and exposure. The following diagram illustrates the standard workflow for handling this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tedpella.com [tedpella.com]

- 3. This compound | C2H12AsNaO5 | CID 23679059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. Working Safely with Arsenic Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 8. carlroth.com [carlroth.com]

- 9. benchchem.com [benchchem.com]

- 10. drexel.edu [drexel.edu]

- 11. uwindsor.ca [uwindsor.ca]

- 12. wcu.edu [wcu.edu]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Basic Principles of Tissue Fixation Using Cacodylate Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, applications, and protocols associated with the use of sodium cacodylate buffer for tissue fixation, particularly in the context of electron microscopy.

Introduction to Tissue Fixation and the Role of Buffers

Tissue fixation is the critical first step in preparing biological specimens for microscopic analysis. Its primary objective is to preserve tissues in a "life-like" state, preventing postmortem decay (autolysis and putrefaction) and stabilizing cellular structures for subsequent processing steps.[1][2] The mechanism of action for many fixatives, such as formaldehyde (B43269) and glutaraldehyde (B144438), involves the formation of covalent cross-links between molecules, effectively creating a stable, insoluble matrix.[1][3][4]

The pH of the fixative solution is a critical parameter, as significant deviations from the physiological range (typically pH 7.2-7.4 for mammalian tissues) can introduce artifacts, such as cell swelling or shrinkage, and alter ultrastructure.[2][5] Buffers are therefore essential components of fixative solutions, designed to maintain a stable pH.[6][7] Sodium cacodylate is a widely used buffer in electron microscopy due to its excellent buffering capacity and compatibility with common fixatives.[8][9]

Chemical Principles and Advantages of Cacodylate Buffer

Sodium cacodylate (Na(CH₃)₂AsO₂·3H₂O) is an organoarsenic compound that offers excellent buffering capacity within the physiologically relevant pH range of 5.0 to 7.4.[6][9] It was introduced for electron microscopy to avoid the high concentrations of phosphate (B84403) present in other common buffers, like Sørensen's phosphate buffer, which can be damaging to mitochondria and other organelles.[6][9]

Key Advantages:

-

Excellent Buffering Capacity: It maintains pH levels very effectively during the fixation process.[8]

-

Compatibility with Fixatives: Unlike amine-containing buffers (e.g., Tris), cacodylate does not react with aldehyde fixatives, ensuring their cross-linking efficiency is not compromised.[6][9]

-

Prevents Precipitation: Unlike phosphate buffers, cacodylate does not form precipitates with calcium ions (Ca²⁺), which are often added to fixative solutions to enhance membrane preservation and reduce the extraction of cellular components.[5][8][10]

-

Long Shelf Life: Cacodylate buffer solutions are stable for long periods and do not support the growth of microorganisms.[5][8]

Disadvantages and Safety Concerns: The primary drawback of sodium cacodylate is its toxicity. As an arsenic-containing compound, it is a potential carcinogen and poses a significant health hazard if inhaled, ingested, or absorbed through the skin.[11][12][13] Acute exposure can lead to severe gastrointestinal distress, while chronic exposure can cause systemic toxicity.[12] Therefore, extreme care, including the use of personal protective equipment (PPE) and a fume hood, is mandatory during its preparation and handling.[11][13] Disposal must comply with state and federal guidelines for hazardous waste.[8][14]

Data Presentation: Typical Working Parameters

The following table summarizes the typical quantitative parameters for the use of cacodylate buffer in tissue fixation protocols.

| Parameter | Typical Value/Range | Notes | Citations |

| Concentration | 0.1 M - 0.2 M | 0.1 M is the most common concentration for the working buffer. A 0.2 M stock is often prepared and then diluted. | [15][16][17] |

| pH Range | 7.2 - 7.4 | Optimal for most mammalian tissues. Can be adjusted for other sample types (e.g., pH 6.8-7.1 for plants). | [5][8] |

| Primary Fixative | 2.5% Glutaraldehyde | A standard concentration for immersion fixation. Often combined with paraformaldehyde. | [16][18][19] |

| Secondary Fixative | 1% Osmium Tetroxide | Used for post-fixation to preserve and stain lipids. | [16][17] |

| Additives | 2 mM CaCl₂ | Often added to the primary fixative to improve membrane preservation. | [10][15] |

| Additives | 0.1 M - 0.18 M Sucrose | Can be added to adjust the osmolarity of the buffer and prevent tissue swelling. | [16] |

| Osmolarity | 400 - 500 mOsm | The total osmolarity of the fixative solution is often slightly hypertonic to prevent cell swelling. | [5] |

Experimental Protocols

The following are standard methodologies for the preparation and use of cacodylate buffer in tissue fixation for electron microscopy.

Protocol 1: Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

Materials:

-

Sodium Cacodylate Trihydrate (Na(CH₃)₂AsO₂·3H₂O)

-

Distilled or deionized water (ddH₂O)

-

1 M Hydrochloric Acid (HCl)

-

pH meter

-

Graduated cylinders and beakers

-

Magnetic stirrer and stir bar

Methodology:

-

Prepare 0.2 M Stock Solution: To prepare 500 mL of stock solution, dissolve 21.4 g of this compound in approximately 450 mL of ddH₂O.[20]

-

Adjust pH: Place the beaker on a magnetic stirrer. While monitoring with a calibrated pH meter, slowly add 1 M HCl dropwise until the pH of the solution reaches 7.4.

-

Final Volume: Transfer the solution to a 500 mL graduated cylinder and add ddH₂O to bring the final volume to 500 mL. This yields a 0.2 M stock solution.

-

Prepare 0.1 M Working Buffer: To prepare the working buffer, dilute the 0.2 M stock solution 1:1 with ddH₂O. For example, mix 50 mL of 0.2 M stock with 50 mL of ddH₂O to obtain 100 mL of 0.1 M buffer.[15][21]

-

Storage: Store the buffer solution at 4°C. It is stable for several months.[15][22]

Protocol 2: Standard Tissue Fixation Workflow for Transmission Electron Microscopy (TEM)

Materials:

-

Freshly dissected tissue (<1 mm³ cubes)

-

Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4).

-

Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.4).

-

Secondary Fixative: 1% osmium tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer (pH 7.4).

-

Graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%) for dehydration.

-

Propylene (B89431) oxide (or equivalent transitional solvent).

-

Epoxy resin (e.g., Epon).

-

Glass vials, rotator, and fume hood.

Methodology:

-

Primary Fixation: Immediately immerse the tissue blocks (no larger than 1 mm³) in the primary fixative solution.[16] Fix for 2-4 hours at room temperature or overnight at 4°C.[16]

-

Buffer Wash: After primary fixation, decant the fixative and wash the tissue blocks thoroughly with the 0.1 M cacodylate wash buffer. Perform at least three washes of 10-15 minutes each to remove excess aldehyde.[18][22]

-

Secondary (Post-) Fixation: Decant the wash buffer and add the secondary fixative (1% OsO₄ in 0.1 M cacodylate buffer).[16] Post-fix for 1-2 hours at room temperature in a fume hood. Osmium tetroxide is highly toxic and volatile.

-

Buffer/Water Wash: Decant the osmium tetroxide into a designated waste container. Wash the tissue blocks several times with the 0.1 M cacodylate buffer, followed by several washes with ddH₂O to remove the buffer.[22]

-

Dehydration: Systematically dehydrate the tissue by immersing it in a graded ethanol series (e.g., 10 minutes each in 50%, 70%, 90%, and three changes of 100% ethanol).[16][21]

-

Infiltration: Transfer the tissue from absolute ethanol to a transitional solvent like propylene oxide (2 changes, 5 minutes each).[16] Then, infiltrate the tissue with a mixture of propylene oxide and resin (e.g., 1:1 for 30 minutes), followed by pure resin.[16]

-

Embedding and Polymerization: Place the infiltrated tissue into embedding molds filled with fresh resin and polymerize in an oven (e.g., at 60°C overnight).[16]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for tissue fixation and the key advantages and disadvantages of using cacodylate buffer.

Caption: Standard experimental workflow for tissue fixation using cacodylate buffer for electron microscopy.

Caption: Logical diagram summarizing the primary advantages and disadvantages of using cacodylate buffer.

References

- 1. ndbbio.com [ndbbio.com]

- 2. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]

- 3. Intro to Tissue Fixation in Histology: Types, Methods & More [leicabiosystems.com]

- 4. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bakerlab.ucsd.edu [bakerlab.ucsd.edu]

- 6. em-grade.com [em-grade.com]

- 7. clinicalpub.com [clinicalpub.com]

- 8. scienceservices.eu [scienceservices.eu]

- 9. em-grade.com [em-grade.com]

- 10. web.path.ox.ac.uk [web.path.ox.ac.uk]

- 11. How dangerous is sodium cacodylate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the side effects of Sodium Cacodylate? [synapse.patsnap.com]

- 13. What is Sodium Cacodylate used for? [synapse.patsnap.com]

- 14. emsdiasum.com [emsdiasum.com]

- 15. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emunit.hku.hk [emunit.hku.hk]

- 17. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 18. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 19. Processing tissue and cells for transmission electron microscopy in diagnostic pathology and research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TEM Fixation - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 21. uvic.ca [uvic.ca]

- 22. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

The Cornerstone of Ultrastructure: A Technical Guide to the Discovery and Development of Arsenical Buffers in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of arsenical buffers, particularly sodium cacodylate, in the history and practice of microscopy. From their revolutionary introduction to their continued use in specialized applications, this document provides a comprehensive overview of their discovery, development, and practical application. Detailed experimental protocols, comparative data, and logical workflows are presented to equip researchers with the knowledge to effectively utilize these and other buffer systems in their work.

Introduction: The Quest for Preservation

The advent of electron microscopy in the 1930s offered an unprecedented glimpse into the intricate ultrastructure of biological specimens. However, this powerful technology presented a significant challenge: the preservation of delicate cellular architecture in a state as close to life as possible. Early fixation techniques often introduced artifacts, obscuring the very details scientists sought to observe. A critical component of this preservation process is the buffer solution, which maintains a stable pH during fixation, preventing the damaging effects of acidity or alkalinity on cellular components.

This guide focuses on the discovery and development of arsenical buffers, a class of compounds that became a cornerstone of biological sample preparation for electron microscopy. While their use has been nuanced by toxicity concerns, their unique properties have ensured their place in the microscopist's toolkit for decades.

The Dawn of a New Standard: Sabatini, Bensch, and Barrnett's Breakthrough

Prior to the 1960s, phosphate (B84403) buffers, such as Sørensen's phosphate buffer, were commonly used in conjunction with osmium tetroxide fixation. However, researchers noted that high concentrations of phosphate could be detrimental to certain organelles, particularly mitochondria.[1][2][3] This led to a search for a more inert and effective buffering agent.

In a landmark 1963 paper, "The Preservation of Cellular Ultrastructure and Enzymatic Activity by Aldehyde Fixation," David Sabatini, Klaus Bensch, and Russell J. Barrnett introduced a new methodology that would revolutionize electron microscopy.[1][2][4] They demonstrated the superior preservation of cellular fine structure and enzymatic activity using aldehyde fixatives, such as glutaraldehyde (B144438), buffered with sodium cacodylate.[1][2][4]

Their work established sodium cacodylate as a viable and often superior alternative to phosphate buffers for several key reasons:

-

Avoidance of Excess Phosphate: Cacodylate buffers do not introduce additional phosphate ions, thus preventing the extraction or damage of phosphate-containing cellular components like nucleic acids and phospholipids, and preserving the integrity of organelles like mitochondria.[1][2][3][5]

-

Compatibility with Aldehyde Fixatives: Unlike amine-containing buffers such as Tris, sodium cacodylate does not react with aldehyde fixatives, ensuring the fixative's efficacy and maintaining the buffer's capacity.[2][3][5]

-

Good Buffering Capacity: Sodium cacodylate provides effective buffering in the physiologically relevant pH range of 5.0 to 7.4.[2][3][5]

This pioneering work laid the foundation for the widespread adoption of arsenical buffers in electron microscopy laboratories worldwide.

Comparative Analysis of Microscopy Buffers

The choice of buffer is a critical decision in sample preparation, with significant implications for the quality of the final microscopic image. While sodium cacodylate offers distinct advantages, a range of other buffers are also commonly employed. The following tables summarize the key quantitative and qualitative characteristics of major microscopy buffers to facilitate an informed selection process.

Table 1: Key Quantitative Parameters of Common Microscopy Buffers

| Buffer | pKa (at 25°C) | Useful pH Range | ΔpKa/°C | Osmolality (0.1M, pH ~7.2) |

| Sodium Cacodylate | 6.27 | 5.0 - 7.4 | - | ~220 mOsm |

| Sørensen's Phosphate | 7.20 | 5.8 - 8.0 | -0.0028 | ~226 mOsm |

| Millonig's Phosphate | 7.20 | 5.8 - 8.0 | -0.0028 | ~440 mOsm (hypertonic) |

| PHEM | ~6.9 | 6.5 - 7.5 | - | Variable |

| HEPES | 7.55 | 6.8 - 8.2 | -0.014 | ~200 mOsm |

| PIPES | 6.80 | 6.1 - 7.5 | -0.0085 | ~210 mOsm |

| Tris | 8.06 | 7.5 - 9.0 | -0.031 | ~150 mOsm |

Note: Osmolality can be adjusted with the addition of sucrose (B13894) or salts.

Table 2: Qualitative Comparison of Common Microscopy Buffers

| Buffer | Advantages | Disadvantages |

| Sodium Cacodylate | - Good buffering capacity in the physiological range.[2][5] - Does not react with aldehyde fixatives.[2][5] - Long shelf life; does not support microbial growth. - Does not precipitate in the presence of calcium ions. | - Highly toxic and a potential carcinogen due to arsenic content. - Expensive. - Requires special handling and controlled disposal. |

| Phosphate (Sørensen's) | - Physiologically compatible and non-toxic. - pKa is close to physiological pH. - Inexpensive and easy to prepare. | - Can precipitate with calcium and magnesium ions. - May extract cellular components. - Can support microbial growth.[6] |

| PHEM | - Excellent preservation of cytoskeletal elements, especially microtubules. - Limited effect on biochemical reactions and enzyme activity. - Good for immunocytochemical studies. | - More complex to prepare than simple phosphate buffers. |

| HEPES / PIPES (Good's Buffers) | - Zwitterionic buffers with low metal-binding capacity. - Generally considered biologically inert. - Maintain pH well in complex biological media. | - Can be more expensive than phosphate buffers. |

| Tris | - Good buffering capacity in the alkaline range. | - Reacts with aldehyde fixatives. - pH is highly temperature-dependent. - Can be toxic to some cells. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of arsenical and other common microscopy buffers. Safety Precaution: The preparation and handling of sodium cacodylate buffer must be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, due to its high toxicity and carcinogenic potential. All waste containing cacodylate must be disposed of as hazardous waste according to institutional guidelines.

Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

Materials:

-

Sodium cacodylate trihydrate ((CH₃)₂AsO₂Na·3H₂O)

-

0.1 M Hydrochloric acid (HCl)

-

Distilled or deionized water

-

pH meter

-

Graduated cylinders

-

Beakers

-

Stir plate and stir bar

Procedure:

-

Prepare a 0.2 M Sodium Cacodylate stock solution: Dissolve 4.28 g of this compound in 100 mL of distilled water.

-

Prepare the 0.1 M buffer: In a beaker, combine 50 mL of the 0.2 M sodium cacodylate stock solution with approximately 40 mL of distilled water.

-

Adjust the pH: While stirring, slowly add 0.1 M HCl dropwise until the pH of the solution reaches 7.4.

-

Final Volume Adjustment: Transfer the solution to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL.

-

Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter. Store at 4°C. The buffer is stable for several months.

Preparation of 0.1 M Sørensen's Phosphate Buffer (pH 7.2)

Materials:

-

Sodium phosphate monobasic (NaH₂PO₄·H₂O)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Distilled or deionized water

-

pH meter

-

Graduated cylinders

-

Beakers

-

Stir plate and stir bar

Procedure:

-

Prepare Stock Solution A (0.2 M Sodium Phosphate Monobasic): Dissolve 27.6 g of NaH₂PO₄·H₂O in distilled water to a final volume of 1000 mL.

-

Prepare Stock Solution B (0.2 M Sodium Phosphate Dibasic): Dissolve 28.4 g of Na₂HPO₄ in distilled water to a final volume of 1000 mL.

-

Prepare the 0.1 M buffer: To prepare 100 mL of 0.1 M phosphate buffer at pH 7.2, mix 19.5 mL of Stock Solution A with 80.5 mL of Stock Solution B.

-

Final Dilution: Dilute the resulting solution with an equal volume of distilled water to achieve a final concentration of 0.1 M.

-

Verification and Storage: Check the pH and adjust if necessary. Store at 4°C. Note that phosphate buffers can be susceptible to microbial growth over time.

Typical Experimental Workflow for Tissue Fixation using Cacodylate Buffer for TEM

This protocol outlines a general procedure for the primary and secondary fixation of animal tissues for transmission electron microscopy.

Materials:

-

Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4

-

Wash Buffer: 0.1 M sodium cacodylate buffer, pH 7.4

-

Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer, pH 7.4

-

Small vials or tubes

-

Rotator (optional)

-

Fume hood

Procedure:

-

Tissue Dissection: Immediately after excision, dissect the tissue into small pieces (no larger than 1 mm³) in a drop of primary fixative to prevent drying and autolysis.

-

Primary Fixation: Transfer the tissue blocks into a vial containing fresh, cold primary fixative. Ensure the volume of fixative is at least 10 times the volume of the tissue. Fix for 2-4 hours at 4°C. For some applications, fixation can be performed at room temperature.

-

Washing: After primary fixation, decant the fixative and wash the tissue blocks three times with cold 0.1 M sodium cacodylate buffer for 10-15 minutes each wash to remove excess aldehyde.

-

Secondary Fixation: Decant the final wash buffer and add the cold secondary fixative (1% osmium tetroxide in 0.1 M cacodylate buffer). Fix for 1-2 hours at 4°C in a fume hood. Osmium tetroxide is highly toxic and volatile.

-

Washing: After secondary fixation, decant the osmium tetroxide solution into an appropriate waste container and wash the tissue blocks three times with cold 0.1 M sodium cacodylate buffer for 10-15 minutes each.

-

Dehydration and Embedding: The tissue is now ready for dehydration through a graded series of ethanol, followed by infiltration with a transitional solvent (e.g., propylene (B89431) oxide) and embedding in an appropriate resin (e.g., Epon, Spurr's).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key logical relationships and workflows in the selection and application of microscopy buffers.

Caption: A decision-making workflow for selecting an appropriate buffer in microscopy.

Caption: A typical experimental workflow for tissue preparation for TEM using cacodylate buffer.

Conclusion: A Legacy of Precision with a Caveat of Caution

The introduction of arsenical buffers, particularly sodium cacodylate, by Sabatini and his colleagues was a pivotal moment in the history of electron microscopy. By providing a stable and non-reactive buffering environment, they enabled the use of aldehyde fixatives that offered superior preservation of cellular ultrastructure and enzymatic activity. The unique advantages of cacodylate buffer, such as its compatibility with calcium ions and its resistance to microbial growth, have ensured its continued use in specific applications where the highest quality of morphological preservation is paramount.

However, the significant toxicity and carcinogenic nature of arsenic-containing compounds cannot be overlooked. Modern microscopy laboratories must weigh the benefits of using arsenical buffers against the associated health and environmental risks. The development of alternative buffer systems, such as PHEM and the "Good's" buffers, has provided researchers with a broader range of less hazardous options. The decision to use an arsenical buffer should be made with a thorough understanding of its properties, the specific requirements of the experiment, and a steadfast commitment to safety and proper disposal protocols. Ultimately, the legacy of arsenical buffers is one of enabling groundbreaking discoveries in cell biology, a legacy that continues to inform and guide the practice of microscopy today.

References

- 1. rupress.org [rupress.org]

- 2. CYTOCHEMISTRY AND ELECTRON MICROSCOPY: The Preservation of Cellular Ultrastructure and Enzymatic Activity by Aldehyde Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. timelines.issarice.com [timelines.issarice.com]

- 4. researchgate.net [researchgate.net]

- 5. em-grade.com [em-grade.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

Methodological & Application

Application Notes and Protocols for Sodium Cacodylate Trihydrate Buffer Preparation in Scanning Electron Microscopy (SEM)

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed protocol for the preparation of sodium cacodylate trihydrate buffer, a widely used buffer in sample preparation for Scanning Electron Microscopy (SEM). The protocol includes information on necessary reagents, step-by-step instructions for preparation, and critical safety precautions.

Introduction

This compound is a popular buffering agent for biological electron microscopy, particularly for SEM. It is favored because it maintains a stable physiological pH (typically 7.2-7.4) during the fixation process, which is crucial for preserving the ultrastructure of biological specimens.[1][2][3] Unlike phosphate (B84403) buffers, sodium cacodylate does not precipitate with components often used in fixative solutions, such as calcium.[3][4] However, it is essential to note that sodium cacodylate is toxic and carcinogenic due to its arsenic content, and therefore requires strict safety measures during handling and disposal.[5][6][7][8][9][10]

Quantitative Data for Buffer Preparation

The following table summarizes the required quantities of reagents to prepare different volumes of a 0.1 M this compound buffer solution.

| Final Volume (mL) | This compound (g) | Distilled Water (mL) | Approximate volume of 0.1 M HCl for pH adjustment |

| 100 | 2.14 | 90 | As needed |

| 250 | 5.35 | 225 | As needed |

| 500 | 10.7 | 450 | As needed |

| 1000 | 21.4 | 900 | As needed |

Note: The molecular weight of this compound is 214.03 g/mol .[11] The amount of HCl required will vary depending on the initial pH of the solution.

Experimental Protocol: Preparation of 0.1 M this compound Buffer (pH 7.4)

This protocol outlines the step-by-step procedure for preparing a 0.1 M this compound buffer solution.

Materials and Reagents:

-

This compound ((CH₃)₂AsO₂Na·3H₂O)

-

Distilled or deionized water

-

0.1 M Hydrochloric acid (HCl) solution

-

pH meter

-

Glass beaker

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

Storage bottle

Procedure:

-

Weighing: Accurately weigh the required amount of this compound based on the desired final volume (refer to the table above).

-

Dissolving: In a clean glass beaker, add the weighed this compound to approximately 90% of the final desired volume of distilled water. Place a magnetic stir bar in the beaker and put it on a magnetic stirrer to facilitate dissolution.

-

pH Adjustment: Once the this compound is completely dissolved, place the beaker in a fume hood and immerse a calibrated pH electrode into the solution. Slowly add 0.1 M HCl dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution reaches 7.4.[12]

-

Final Volume Adjustment: Carefully transfer the solution to a graduated cylinder and add distilled water to reach the final desired volume.

-

Storage: Transfer the prepared buffer to a clearly labeled storage bottle. The buffer can be stored at 4°C for several months.[6]

Safety Precautions

Sodium cacodylate is highly toxic if swallowed, may cause cancer, and is very toxic to aquatic life.[5][7][10] Therefore, strict safety precautions must be followed:

-